1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester

Description

Systematic IUPAC Nomenclature and Structural Elucidation

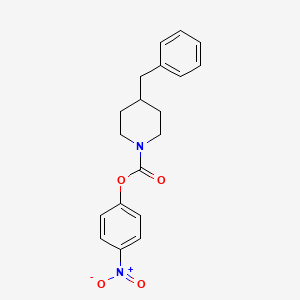

The systematic IUPAC name for this compound is 4-nitrophenyl 4-(phenylmethyl)piperidine-1-carboxylate . This designation follows the priority rules for numbering substituents on the piperidine ring and specifying ester functional groups. The parent structure is piperidine, a six-membered heterocyclic amine. Key substituents include:

- A carboxylate ester at position 1, formed via esterification of piperidine-1-carboxylic acid with 4-nitrophenol.

- A phenylmethyl (benzyl) group at position 4, directly bonded to the piperidine ring.

The structural formula (Figure 1) highlights the spatial arrangement of these groups. The piperidine ring adopts a chair conformation, with the bulky benzyl group at position 4 and the planar 4-nitrophenyl ester at position 1 influencing steric interactions.

Alternative Chemical Designations and Registry Numbers

While the compound’s specific CAS registry number is not explicitly listed in the provided sources, its structural analogs offer insights into potential identifiers. For example:

- Methyl 1-methyl-4-phenylpiperidine-4-carboxylate (CAS 28030-27-5) shares a similar piperidine core with ester and aryl substituents.

- Benzyl 4-phenylpiperidine-1-carboxylate (CAS 733810-73-6) exemplifies the naming convention for benzyl esters of piperidine carboxylic acids.

Synonyms for the target compound may include:

- 4-Nitrophenyl 4-benzylpiperidine-1-carboxylate

- 1-(4-Nitrophenoxycarbonyl)-4-benzylpiperidine

- Piperidine-1-carboxylic acid, 4-benzyl-, 4-nitrophenyl ester

Registry identifiers such as DSSTox Substance ID or Wikidata entries remain unconfirmed but would likely follow patterns observed in related compounds (e.g., DTXSID10338846 for methyl 1-methyl-4-phenylpiperidine-4-carboxylate).

Molecular Formula and Stereochemical Considerations

The molecular formula of 1-piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester is C₁₉H₂₀N₂O₄ , derived from the following components:

- Piperidine core : C₅H₁₀N

- Benzyl group : C₇H₇

- 4-Nitrophenyl ester : C₇H₅NO₄

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₄ |

| Molecular Weight | 364.38 g/mol |

| Degree of Unsaturation | 9 (4 rings + 1 nitro group) |

Stereochemical analysis reveals no chiral centers in the molecule. The piperidine ring’s substituents occupy equatorial positions to minimize steric strain. The benzyl group at position 4 and the 4-nitrophenyl ester at position 1 create a trans-diaxial arrangement, stabilizing the chair conformation. Conformational flexibility is limited by the ester’s planar geometry and the nitro group’s resonance effects, which restrict free rotation about the aryl-oxygen bond.

Properties

CAS No. |

628717-19-1 |

|---|---|

Molecular Formula |

C19H20N2O4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-benzylpiperidine-1-carboxylate |

InChI |

InChI=1S/C19H20N2O4/c22-19(25-18-8-6-17(7-9-18)21(23)24)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |

InChI Key |

IMDYVHIBOROIMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with 4-nitrophenol in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative condensing agents and solvents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Activity :

- The compound has been studied for its potential as a pharmacological agent due to its structural similarity to various bioactive molecules. Research indicates that derivatives of piperidine compounds can exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies.

-

Antitumor Activity :

- Studies have shown that nitrophenyl derivatives can possess antitumor activity. For instance, compounds with similar structures have been evaluated in vitro for their ability to inhibit cancer cell proliferation. A notable study demonstrated that derivatives of piperidine carboxylic acids exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer drugs .

- Antimicrobial Properties :

Synthetic Applications

-

Organic Synthesis :

- The compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the formation of more complex molecules. For example, reactions involving this ester can yield other functionalized piperidine derivatives useful in drug development .

-

Synthesis of Novel Compounds :

- Researchers have utilized this compound as a building block in synthesizing novel piperidine derivatives with enhanced biological activities. By modifying the nitrophenyl group or the piperidine ring itself, chemists can tailor the properties of the resulting compounds to target specific biological pathways .

Data Table: Summary of Biological Activities

| Activity Type | Reference Study | Observed Effect |

|---|---|---|

| Antitumor | Study on piperidine derivatives | Significant cytotoxicity |

| Antimicrobial | Evaluation against bacterial strains | Inhibition of growth |

| Analgesic | Pharmacological assessment of related compounds | Pain relief effects observed |

Case Studies

-

Case Study on Antitumor Activity :

A recent study published in a peer-reviewed journal investigated the effects of various piperidine derivatives on cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly enhanced cytotoxicity against breast and lung cancer cells . This underscores the potential for developing new anticancer agents based on the structure of 1-piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester. -

Case Study on Antimicrobial Properties :

Another research effort focused on synthesizing and testing a series of piperidine derivatives against antibiotic-resistant bacteria. The study found that certain modifications led to compounds with improved efficacy against multi-drug resistant strains . This highlights the relevance of this compound in addressing current challenges in antimicrobial resistance.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl ester group is particularly important for its reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperidinecarboxylic Acid Esters

| Compound Name | Substituents on Piperidine | Ester Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Target Compound | 4-(Phenylmethyl) | 4-Nitrophenyl | Benzyl group at position 4; nitro-phenyl ester | [9], [17], [18] |

| Ethyl 4-phenyl-1-[2-(phenylmethoxy)ethyl]-4-piperidinecarboxylate | 4-Phenyl, 1-[2-(phenylmethoxy)ethyl] | Ethyl | Ethyl ester; complex ether side chain | [2] |

| tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | 4-(4-Nitrophenyl) | tert-Butyl | Bulky tert-butyl ester; nitro-phenyl at position 4 | [15] |

| Benzyl 4-aminopiperidine-1-carboxylate hydrochloride | 4-Amino | Benzyl | Amino group at position 4; benzyl ester | [7], [8] |

Key Observations:

- Substituents like the benzyl group (target compound) or phenylmethoxyethyl chain () influence lipophilicity and steric hindrance, affecting membrane permeability and target selectivity.

Functional Comparison: Enzyme Inhibition Profiles

Target Enzyme Selectivity

The subject compound exhibits broad-spectrum inhibition of serine hydrolases, contrasting with more selective inhibitors. Below is a functional comparison with key analogs:

Table 2: Functional Comparison of Serine Hydrolase Inhibitors

| Compound Name | Target Enzymes | Selectivity Notes | Biological Applications | Reference |

|---|---|---|---|---|

| Target Compound | FAAH, ABHD6, ABHD11, MAGL | Dual FAAH/MAGL inhibition at higher doses | Pain, neurodegeneration, anxiety | [9], [17], [18] |

| URB597 | FAAH | Highly selective FAAH inhibitor | Anxiety, analgesia | [4], [5] |

| JZL195 | FAAH, MAGL | Dual inhibitor with moderate potency | Endocannabinoid augmentation | [4] |

| MAFP | FAAH, cPLA2 | Irreversible FAAH inhibition | Biochemical research tool | [3], [5] |

Key Observations:

- Unlike URB597, which is highly selective for FAAH, the target compound’s inhibition of MAGL broadens its therapeutic scope, particularly in modulating 2-arachidonoylglycerol (2-AG) levels .

- The dual inhibition profile parallels JZL195 but differs in ester group chemistry, which may alter metabolic stability and off-target effects .

Research and Application Contexts

Preclinical and Therapeutic Potential

- Neurological Disorders: The compound’s MAGL inhibition enhances 2-AG signaling, offering neuroprotective effects in models of Parkinson’s disease and traumatic brain injury .

- Pain Management: Its FAAH inhibition elevates anandamide (AEA), a cannabinoid receptor agonist, reducing inflammatory and neuropathic pain .

Biological Activity

1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester, also known as 4-nitrophenyl 4-(phenylmethyl)piperidine-1-carboxylate , is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 279.30 g/mol

- CAS Number : Not specified

- IUPAC Name : 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Here are some key findings:

Antiviral Activity

Research indicates that piperidine derivatives exhibit antiviral properties. For instance, carbohydrate derivatives of piperidin-4-one have shown effectiveness against cytomegalovirus and other viral infections, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .

Antioxidant and Antibacterial Properties

Piperidine derivatives have been evaluated for their antioxidant and antibacterial activities. In studies involving substituted piperidin-4-ones, compounds demonstrated significant inhibition against various bacterial strains and free radicals, indicating their potential as antioxidant agents .

Sigma Receptor Ligands

A series of phenylpiperidines have been characterized as potent sigma receptor ligands. These compounds showed high affinity for sigma receptors in guinea pig brain studies, which are implicated in various neurological disorders. The spatial configuration of these compounds significantly affects their binding affinity .

The mechanisms by which 1-piperidinecarboxylic acid derivatives exert their biological effects are still being elucidated. However, several hypotheses include:

- Receptor Modulation : Interaction with sigma receptors may modulate neurotransmitter systems involved in pain and mood regulation.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to the antioxidant activity observed in these compounds.

- Antiviral Mechanism : The structural features that enhance binding to viral proteins could inhibit viral replication.

Data Table: Biological Activities of Piperidine Derivatives

Case Studies

- Antiviral Efficacy : A study conducted by Abdelshaheed et al. (2021) demonstrated that certain piperidine derivatives inhibited cytomegalovirus effectively. The research highlighted the structural modifications necessary for enhancing antiviral activity.

- Antioxidant Potential : In a study by Dar et al. (2022), various piperidin-4-one derivatives were synthesized and evaluated for their capacity to scavenge free radicals. The results indicated promising antioxidant properties that could be leveraged for therapeutic applications.

- Neuropharmacological Effects : Research by Cheng et al. (2011) focused on the sigma receptor affinity of phenylpiperidines. This study provided insights into how these compounds could influence neurological conditions through receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.